1-Cycloheptyl-3-propan-2-ylurea
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Overview
Description
1-Cycloheptyl-3-propan-2-ylurea is an organic compound characterized by a cycloheptyl group attached to a urea moiety, with a propan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cycloheptyl-3-propan-2-ylurea can be synthesized through the reaction of cycloheptylamine with isocyanates or carbamoyl chlorides under controlled conditions. The reaction typically involves:
Cycloheptylamine: The starting amine.
Isocyanate or Carbamoyl Chloride: The reactive intermediate.
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, minimizing by-products and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Cycloheptyl-3-propan-2-ylurea undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions may yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the urea moiety.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Alkyl halides or other nucleophilic species.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-Cycloheptyl-3-propan-2-ylurea has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-Cycloheptyl-3-propan-2-ylurea exerts its effects involves interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathways Involved: The exact pathways depend on the specific biological context and target molecules.
Comparison with Similar Compounds
1-Cyclohexyl-3-propan-2-ylurea: Similar structure but with a cyclohexyl group instead of cycloheptyl.
1-Cyclooctyl-3-propan-2-ylurea: Contains a cyclooctyl group, offering different steric and electronic properties.
1-Cyclopentyl-3-propan-2-ylurea: Features a cyclopentyl group, leading to variations in reactivity and biological activity.
Uniqueness: 1-Cycloheptyl-3-propan-2-ylurea is unique due to its specific ring size and substituent configuration, which can influence its chemical reactivity and interaction with biological targets. The cycloheptyl group provides a distinct steric environment that can affect binding affinity and selectivity in various applications.
Properties
IUPAC Name |
1-cycloheptyl-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9(2)12-11(14)13-10-7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWZSHCDHJKQJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CCCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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